molecular formula C19H17Cl2N3O4S2 B2876171 N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 607699-26-3

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2876171
M. Wt: 486.38
InChI Key: YDNOVUDACUWIPG-UHFFFAOYSA-N
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Description

The compound “N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. Unfortunately, there is no specific information available about this exact compound. However, compounds with similar structures have been studied123. For instance, 2-(5-((2,4-DICHLOROBENZYL)THIO)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

There is no direct information available on the synthesis of the exact compound. However, related compounds such as N-phenyl-N-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives have been synthesized and tested for antituberculosis activity2. Another study discusses the synthesis of 2,4,6-trisubstituted quinazoline derivatives containing acrylamide3.



Molecular Structure Analysis

The molecular structure of the exact compound is not available. However, a related compound, N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N’-phenylthiourea, contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 1 sulfide4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of the exact compound. However, a study discusses the ultrasound-assisted improved synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives5.



Physical And Chemical Properties Analysis

The physical and chemical properties of the exact compound are not available. However, a related compound, 5-((2,4-Dichlorobenzyl)thio)-1,3,4-thiadiazole-2-thiol, has a molecular weight of 310.27 and is stored at a temperature of 2~8 C7. Another related compound, 2-[(2,4-dichlorobenzyl)thio]quinazolin-4(3H)-one, has a molecular weight of 337.224 Da, a density of 1.5±0.1 g/cm3, and a boiling point of 501.8±60.0 °C at 760 mmHg8.


Scientific Research Applications

Synthesis and Chemical Properties

Convenient Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles : Research has shown that 3,5-disubstituted 1,2,4-thiadiazoles can be prepared through oxidative dimerization of thioamides with electrophilic reagents, providing a pathway to synthesize compounds with similar structural motifs to N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide. This method offers high yields and might be applicable for generating related compounds for further study (Takikawa et al., 1985).

Pharmacological Applications

Anticonvulsant Properties : Derivatives of 1,3,4-thiadiazole have been explored for their potential as anticonvulsants. For example, certain synthesized substances have demonstrated significant anticonvulsive activity, suggesting that related compounds, including the one , may possess valuable neurological applications (Sych et al., 2018).

Safety And Hazards

There is no specific safety and hazard information available for the exact compound. However, 2,4-Dichlorobenzyl alcohol, a compound with a similar structure, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes severe skin burns and eye damage9.


Future Directions

There is no specific information available on the future directions of the exact compound. However, compounds with similar structures are being studied for their potential uses in various fields110.


properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O4S2/c1-26-14-6-11(7-15(27-2)16(14)28-3)17(25)22-18-23-24-19(30-18)29-9-10-4-5-12(20)8-13(10)21/h4-8H,9H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNOVUDACUWIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

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